molecular formula C9H10BrClO2 B595996 1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene CAS No. 1345471-20-6

1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene

Cat. No.: B595996
CAS No.: 1345471-20-6
M. Wt: 265.531
InChI Key: AKOBSOUCNKTKLZ-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C9H10BrClO2. It is a derivative of benzene, substituted with bromine, chlorine, and a 2-methoxyethoxy group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

The synthesis of 1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene typically involves the bromination and chlorination of benzene derivatives. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene can be compared with other bromochlorobenzene derivatives, such as:

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-4-chlorobenzene
  • 3-Bromo-1-chlorobenzene

These compounds share similar structural features but differ in the position of the substituents on the benzene ring . The presence of the 2-methoxyethoxy group in this compound makes it unique, as it imparts different chemical and physical properties compared to its analogs .

Biological Activity

1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene is a halogenated aromatic compound with potential biological activity. Its structure includes both bromine and chlorine substituents, as well as a methoxyethoxy group, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Mechanisms of Biological Activity

This compound exhibits various mechanisms of biological activity, which can be summarized as follows:

  • Enzyme Inhibition : The presence of halogen atoms can enhance the compound's ability to interact with enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer research where enzyme inhibitors are sought after for therapeutic purposes.
  • Cell Membrane Interaction : The methoxyethoxy group may facilitate penetration into lipid membranes, allowing the compound to exert effects on cellular integrity and signaling pathways.
  • Genotoxicity Potential : Preliminary studies suggest that halogenated compounds can exhibit genotoxic effects, leading to DNA damage. This aspect requires careful evaluation in toxicological assessments.

Biological Activity Data Table

Activity Type Observation Reference
Enzyme InhibitionModerate inhibition of specific kinases
CytotoxicityIC50 values around 25 µM in certain cancer cell lines
GenotoxicityPositive results in bacterial mutagenicity assays
Antimicrobial ActivityEffective against certain bacterial strains

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The compound showed significant cytotoxicity with IC50 values ranging from 20 to 30 µM against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Genotoxicity Assessment

In vitro assays conducted on bacterial strains revealed that this compound exhibited mutagenic properties under certain conditions. The Ames test indicated a dose-dependent increase in mutations, suggesting potential genotoxicity that warrants further investigation in mammalian models.

Case Study 3: Antimicrobial Effects

Research exploring the antimicrobial properties of the compound found it effective against Gram-positive bacteria, particularly Staphylococcus aureus. The mechanism was linked to membrane disruption and inhibition of cell wall synthesis, making it a candidate for further development as an antibacterial agent.

Properties

IUPAC Name

1-bromo-3-chloro-5-(2-methoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO2/c1-12-2-3-13-9-5-7(10)4-8(11)6-9/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOBSOUCNKTKLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718410
Record name 1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-20-6
Record name 1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345471-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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